An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate
An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate
This guide provides a comprehensive technical overview of Methyl all-cis-7,10,13,16,19-docosapentaenoate, a significant long-chain omega-3 polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are engaged with lipid biochemistry and its applications. This document delves into the molecule's structure, synthesis, biochemical pathways, and analytical methodologies, offering field-proven insights and robust references to support further research and application.
Introduction and Significance
Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester of docosapentaenoic acid (DPA), an omega-3 fatty acid. Its formal IUPAC name is methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate[1]. This compound is of significant interest in the scientific community due to its role as a crucial intermediate in the biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA)[2]. It is also recognized for its own biological activities. As a stable, esterified form of DPA, it serves as an essential analytical standard for the accurate quantification of fatty acids in various biological and commercial samples, including fish and microalgal oils.
The parent fatty acid, DPA, is found in sources such as fish oil, seal oil, and red meat. While not as extensively studied as EPA and DHA, emerging research highlights the unique physiological roles of DPA. These include its potent ability to inhibit platelet aggregation and its greater efficacy in promoting endothelial cell migration compared to EPA, a critical process in wound healing[3]. Furthermore, DPA can be retroconverted to EPA in vivo, acting as a reservoir for this important omega-3 fatty acid[2]. This guide will explore the structural and functional intricacies of its methyl ester derivative, providing a foundational understanding for its application in research and development.
Chemical Structure and Properties
The defining feature of Methyl all-cis-7,10,13,16,19-docosapentaenoate is its 22-carbon acyl chain with five double bonds, all in the cis configuration, and a methyl ester functional group. The positions of the double bonds at the 7th, 10th, 13th, 16th, and 19th carbons are key to its three-dimensional structure and biological function.
| Property | Value | Source |
| Molecular Formula | C23H36O2 | |
| Molecular Weight | 344.53 g/mol | |
| CAS Number | 108698-02-8 | |
| Appearance | Liquid | |
| Storage Temperature | -20°C | |
| Synonyms | cis-7,10,13,16,19-Docosapentaenoic acid methyl ester, DPA methyl ester, n-3 DPA methyl ester |
A 2D representation of the chemical structure is provided below:
Caption: 2D structure of Methyl all-cis-7,10,13,16,19-docosapentaenoate.
Synthesis and Biosynthesis
Chemical Synthesis
The synthesis of Methyl all-cis-7,10,13,16,19-docosapentaenoate is typically achieved through the esterification of its corresponding free fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid. This process is a standard procedure in lipid chemistry, often employed for the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common method for the synthesis of FAMEs from a free fatty acid.
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Preparation of Reagents:
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All-cis-7,10,13,16,19-docosapentaenoic acid
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Anhydrous methanol
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Acetyl chloride or concentrated sulfuric acid as a catalyst
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Hexane or heptane for extraction
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate for drying
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Esterification Reaction:
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Dissolve a known quantity of all-cis-7,10,13,16,19-docosapentaenoic acid in anhydrous methanol in a round-bottom flask.
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Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., acetyl chloride) dropwise with stirring.
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After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.
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Collect the upper organic layer containing the methyl ester.
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Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude Methyl all-cis-7,10,13,16,19-docosapentaenoate.
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Further purification can be achieved by column chromatography on silica gel if required.
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Biosynthesis of the Parent Fatty Acid
The parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA), is an integral part of the omega-3 fatty acid metabolic pathway. It is biosynthesized from alpha-linolenic acid (ALA), an essential fatty acid obtained from the diet. The pathway involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively. DPA is the direct precursor to docosahexaenoic acid (DHA).
Caption: Biosynthesis pathway of n-3 Docosapentaenoic Acid (DPA).
Biochemical Role and Metabolism
The biological significance of Methyl all-cis-7,10,13,16,19-docosapentaenoate is intrinsically linked to its parent fatty acid, DPA. Once ingested and hydrolyzed to DPA, it can be incorporated into cell membrane phospholipids.
DPA serves as an intermediate in the formation of DHA, a critical component of neuronal and retinal cell membranes. Additionally, DPA can be retro-converted to EPA, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids[2].
Recent studies have highlighted that DPA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of specialized pro-resolving mediators (SPMs), including resolvins and protectins of the DPA series. These molecules are potent anti-inflammatory and pro-resolving agents.
Caption: Metabolism of DPA to specialized pro-resolving mediators.
Analytical Characterization
The primary application of Methyl all-cis-7,10,13,16,19-docosapentaenoate is as an analytical standard for the identification and quantification of fatty acids in complex mixtures, typically by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocol: GC-MS Analysis of Fish Oil FAMEs
This protocol outlines a general procedure for the analysis of fatty acid methyl esters in a fish oil supplement using Methyl all-cis-7,10,13,16,19-docosapentaenoate as an internal or external standard.
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Sample Preparation (Transesterification):
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Accurately weigh a small amount of the fish oil sample into a reaction vial.
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Add a known amount of an internal standard (if not using external calibration).
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Add methanolic HCl or BF3-methanol reagent.
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Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert the triglycerides to FAMEs.
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After cooling, add water and an extraction solvent like hexane or heptane.
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Vortex and centrifuge to separate the layers.
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Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
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Injector: Split/splitless injector, operated in split mode.
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Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs based on their boiling points and polarity. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode.
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Scan Range: Typically m/z 50-500.
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Data Analysis:
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Identify the FAME peaks in the chromatogram by comparing their retention times and mass spectra with those of the Methyl all-cis-7,10,13,16,19-docosapentaenoate standard and other FAME standards.
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Quantify the individual FAMEs by integrating the peak areas and comparing them to the calibration curve of the respective standards.
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Spectroscopic Data
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¹H NMR: The spectrum would show characteristic signals for the terminal methyl group, the methylene groups in the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, the methylene group adjacent to the carbonyl, and the methyl ester protons.
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¹³C NMR: The spectrum would display signals for the carbons of the terminal methyl group, the various methylene carbons, the olefinic carbons, and the carbonyl and methoxy carbons of the ester group.
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Mass Spectrometry: Under electron ionization (EI), FAMEs typically show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 344.5 may be weak or absent for highly unsaturated esters. Common fragments include ions resulting from cleavage at various points along the hydrocarbon chain and a prominent ion at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.
Conclusion
Methyl all-cis-7,10,13,16,19-docosapentaenoate is a molecule of considerable scientific importance, bridging the gap between EPA and DHA in omega-3 fatty acid metabolism and serving as a critical analytical tool. Its own biological activities, mediated through its parent fatty acid DPA and its metabolic products, are a growing area of research with potential implications for inflammatory diseases and tissue repair. This guide has provided a detailed overview of its structure, synthesis, biological roles, and analytical methodologies to support the endeavors of researchers and developers in the field of lipid science.
References
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PubChem. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Available from: [Link]
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Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Prostaglandins, Leukotrienes and Essential Fatty Acids, 85(3-4), 155-161. Available from: [Link]
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ProMed Eye Health. Omega-3 Docosapentaenoic Acid (DPA): What is known?. Available from: [Link]
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Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available from: [Link]
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Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia, Brazil. Journal of the Brazilian Chemical Society, 30(11), 2374-2381. Available from: [Link]
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QUANTITATIVE DETERMINATION OF FATTY ACIDS FROM FISH OILS USING GC-MS METHOD AND1H-NMR SPECTROSCOPY. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 75(4), 131-138. Available from: [Link]
Sources
- 1. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | C23H36O2 | CID 14122980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7,10,13,16,19-Docosapentaenoic acid, methyl ester | C23H36O2 | CID 5352980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl all-cis-7,10,13,16,19-docosapentaenoate, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
